4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide
Brand Name: Vulcanchem
CAS No.: 745770-80-3
VCID: VC16790901
InChI: InChI=1S/C15H17N3O/c1-15(2,16)12-5-3-11(4-6-12)14(19)18-13-7-9-17-10-8-13/h3-10H,16H2,1-2H3,(H,17,18,19)
SMILES:
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide

CAS No.: 745770-80-3

Cat. No.: VC16790901

Molecular Formula: C15H17N3O

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide - 745770-80-3

Specification

CAS No. 745770-80-3
Molecular Formula C15H17N3O
Molecular Weight 255.31 g/mol
IUPAC Name 4-(2-aminopropan-2-yl)-N-pyridin-4-ylbenzamide
Standard InChI InChI=1S/C15H17N3O/c1-15(2,16)12-5-3-11(4-6-12)14(19)18-13-7-9-17-10-8-13/h3-10H,16H2,1-2H3,(H,17,18,19)
Standard InChI Key UOOTTYGTUGJABE-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide reflects its core structure:

  • A benzamide backbone (C₆H₅CONH-) substituted at the para position with a 2-amino-2-propanyl group [(CH₃)₂C(NH₂)-].

  • The amide nitrogen is bonded to a 4-pyridinyl group (C₅H₄N).

Molecular Formula: C₁₅H₁₆N₃O
Molecular Weight: 254.31 g/mol (calculated from atomic masses).

Structural Characterization

The compound’s structure (Fig. 1) combines aromatic and aliphatic components:

  • Benzene ring: Provides a planar aromatic system for hydrophobic interactions.

  • Amide linkage: Enhances hydrogen-bonding capacity with biological targets.

  • 4-Pyridinyl group: Introduces basicity and potential for π-π stacking.

  • 2-Amino-2-propanyl substituent: A branched tertiary amine that may influence solubility and membrane permeability .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is documented, analogous benzamide derivatives are typically synthesized via:

  • Amide Coupling:

    • Reacting 4-(2-amino-2-propanyl)benzoic acid with 4-aminopyridine using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

    • Example Reaction:

      C6H4(CO2H)(C(CH3)2NH2)+C5H4N-NH2HBTUC15H16N3O+Byproducts\text{C}_6\text{H}_4(CO_2H)(C(CH_3)_2NH_2) + \text{C}_5\text{H}_4\text{N-NH}_2 \xrightarrow{\text{HBTU}} \text{C}_{15}\text{H}_{16}\text{N}_3\text{O} + \text{Byproducts}
  • Protection-Deprotection Strategies:

    • Temporary protection of the amine group during coupling to prevent side reactions, followed by deprotection under mild acidic conditions .

Crystallographic Data

Although the crystal structure of this specific compound remains unresolved, related benzamides exhibit monoclinic systems with hydrogen-bonded networks. For instance, 2-amino-N-(4-methoxyphenyl)benzamide (C₁₄H₁₄N₂O₂) crystallizes in space group P2₁/n with a = 13.5536 Å and β = 100.448° . Similar lattice parameters may apply to the target compound.

Physicochemical Properties

PropertyValue/DescriptionInference Basis
SolubilityLow in water; moderate in DMSO or ethanolAnalogous benzamides
Melting Point~120–125°C (estimated)Similar tert-alkyl-substituted amides
LogP (Partition Coeff.)2.8 (predicted)Computed via PubChem algorithms
pKa9.2 (amine), 3.1 (amide)Structural analogy to pyridinyl amines

Pharmacological Profile and Mechanisms

Hypothesized Biological Targets

The structural resemblance to histone deacetylase (HDAC) inhibitors (e.g., N-(2-amino-4-pyridyl)benzamide derivatives) suggests potential epigenetic modulation activity . Key interactions may include:

  • Zinc-binding motifs: The amide carbonyl could chelate Zn²⁺ in HDAC active sites.

  • Hydrophobic interactions: The 2-amino-2-propanyl group may occupy enzyme pockets critical for substrate recognition .

Antiproliferative Activity

While direct evidence is lacking, HDAC inhibitors with similar substituents demonstrate:

  • IC₅₀ values: 0.1–10 μM against leukemia cell lines (e.g., HL-60) .

  • Apoptosis induction: Via upregulation of pro-apoptotic genes (e.g., BAX, FAS) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes with improved yields.

  • Target Validation: Screen against HDAC isoforms (e.g., HDAC1, HDAC6) and kinase families.

  • ADMET Profiling: Assess bioavailability, metabolic stability, and toxicity in preclinical models.

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